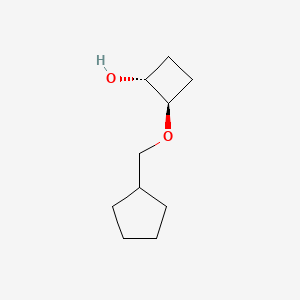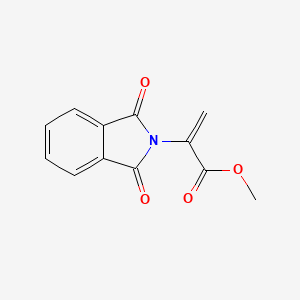
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 . The IUPAC name for this compound is methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 249.22 . For more specific physical and chemical properties such as melting point, boiling point, and solubility, it’s recommended to refer to a detailed chemical database or MSDS (Material Safety Data Sheet).Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate, due to its unique structure, plays a significant role in the synthesis of various chemical compounds. Research by Buchholz and Hoffmann (1991) demonstrates its utility in the creation of β-lactams, compounds with significant importance in medicinal chemistry (Buchholz & Hoffmann, 1991). Similarly, Ahmad, Gedye, and Nechvatal (1968) explore its role in allylic halogenation, a key reaction in organic synthesis (Ahmad, Gedye, & Nechvatal, 1968).
Intramolecular Cyclization
Gimazetdinov et al. (2017) focus on the intramolecular cyclization of this compound, revealing its capacity to form complex cyclic structures, which are valuable in pharmaceutical development (Gimazetdinov et al., 2017).
Sulfonation and Synthesis Reactions
Hirst and Parsons (2003) discuss its sulfonation, emphasizing its relevance in synthesizing sulfonated organic compounds (Hirst & Parsons, 2003). Budzińska and Sas (2001) present another perspective, focusing on its transformation into various organic structures (Budzińska & Sas, 2001).
Reactivity and Transformation Studies
Research by Gimalova et al. (2013) examines its reactivity and the formation of unique compounds through decomposition and transformation reactions (Gimalova et al., 2013). Selič, Grdadolnik, and Stanovnik (1997) delve into its utility in the synthesis of heterocyclic systems, underlining its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
X-Ray Crystallography and Structure Elucidation
Collins, Fallon, and McGeary (1994) utilize X-ray crystallography to reveal detailed structural insights into derivatives of this compound, contributing significantly to our understanding of its molecular geometry (Collins, Fallon, & McGeary, 1994).
Electronic Structure and Biological Activities
Vetrivelan's (2019) research provides insights into the electronic structure and potential biological activities of derivatives of this compound, emphasizing its potential in biomedical applications (Vetrivelan, 2019).
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYRWKJPFHXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
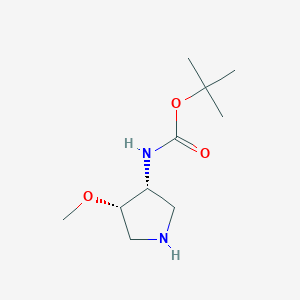
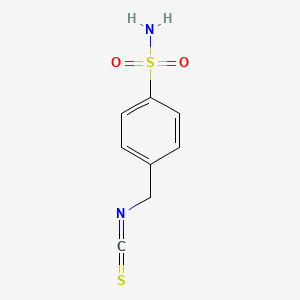

![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)
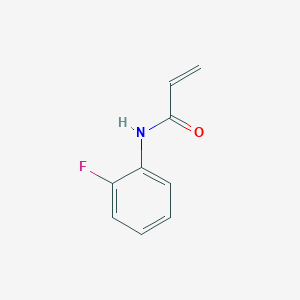
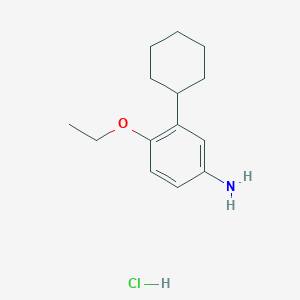
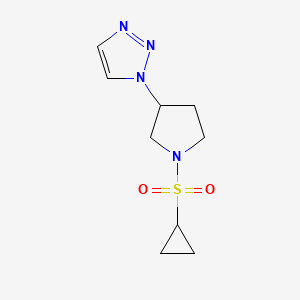
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)

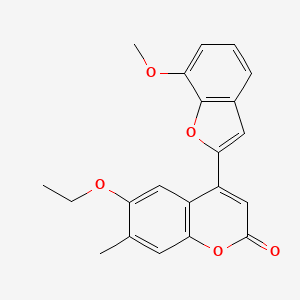
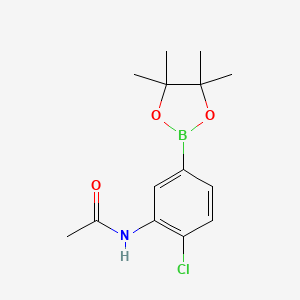
![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
